BenchChemオンラインストアへようこそ!

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Physicochemical profiling Drug-likeness Lead optimization

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2097916-19-1) is a heterocyclic small molecule featuring a piperidine core linked via a sulfonamide to a 5-chlorothiophene ring and via an ether bridge to a 4,6-dimethylpyrimidine moiety. With a molecular formula of C₁₅H₁₈ClN₃O₃S₂ and a molecular weight of 387.9 g/mol, the compound belongs to the class of N-sulfonylpiperidine derivatives, a scaffold that has been validated as a source of antibacterial thymidylate kinase (TMK) inhibitors.

Molecular Formula C15H18ClN3O3S2
Molecular Weight 387.9
CAS No. 2097916-19-1
Cat. No. B2914050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
CAS2097916-19-1
Molecular FormulaC15H18ClN3O3S2
Molecular Weight387.9
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C
InChIInChI=1S/C15H18ClN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3
InChIKeyLWRBLZLWFLFAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2097916-19-1): A Structurally Defined Sulfonylpiperidine–Pyrimidine Probe for Chemical Biology and Drug Discovery Screening


2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2097916-19-1) is a heterocyclic small molecule featuring a piperidine core linked via a sulfonamide to a 5-chlorothiophene ring and via an ether bridge to a 4,6-dimethylpyrimidine moiety [1]. With a molecular formula of C₁₅H₁₈ClN₃O₃S₂ and a molecular weight of 387.9 g/mol, the compound belongs to the class of N-sulfonylpiperidine derivatives, a scaffold that has been validated as a source of antibacterial thymidylate kinase (TMK) inhibitors [2]. The compound is currently offered as a research-grade screening compound (typical purity ≥95%) by multiple commercial suppliers and is intended exclusively for non-human, non-therapeutic research use [1][3].

Why Broad “Sulfonylpiperidine” or “Pyrimidine Ether” Class Membership Is Insufficient for Direct Replacement of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine


Although many sulfonylpiperidine and pyrimidine-ether analogs exist in commercial screening collections, the specific combination of a 5-chlorothiophene-2-sulfonyl warhead, a piperidin-3-yl-oxy linker, and a 4,6-dimethylpyrimidine cap in CAS 2097916-19-1 is not replicated by any single close analog. Even subtle positional changes—such as moving the oxy linkage from the piperidine 3-position to the 4-position (e.g., CAS 2034498-46-7)—alter the three-dimensional orientation of the pyrimidine ring, which is likely to affect target binding geometry and selectivity . Similarly, replacement of the 5-chlorothiophene group with a 5-bromothiophene or a 4-chlorobenzyl sulfonamide changes both the halogen-bonding potential and the electronic character of the sulfonamide, parameters that have been shown to be critical for enzyme inhibition potency in this scaffold class [1]. Consequently, generic substitution without rigorous head-to-head comparative data risks confounding biological assay results and invalidating structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine Versus Its Closest Analogs


Physicochemical Property Profile: Lipophilicity, Polar Surface Area, and Hydrogen-Bond Acceptor Count Compared to Class Benchmarks

The target compound has a computed XLogP3 of 3.7, a topological polar surface area (TPSA) of 109 Ų, and 7 hydrogen-bond acceptor atoms with zero hydrogen-bond donors [1]. These values place it within the favorable oral drug-like space defined by Lipinski (XLogP <5; TPSA <140 Ų) and suggest moderate lipophilicity conducive to cell permeability. In the context of the sulfonylpiperidine TMK inhibitor class, lead optimization efforts have shown that balancing logD is critical for achieving both enzyme potency and microbiological activity; for instance, phenol derivative 11 in the Martínez-Botella series achieved excellent MICs against Gram-positive bacteria after logD optimization [2]. The zero hydrogen-bond donor count of CAS 2097916-19-1 is noteworthy because it eliminates a potential source of metabolic glucuronidation, which may confer a pharmacokinetic advantage over hydroxyl-containing analogs—though this remains a class-level inference pending direct comparative ADME data [2].

Physicochemical profiling Drug-likeness Lead optimization

Piperidine Regioisomer Comparison: Piperidin-3-yl-oxy Versus Piperidin-4-yl-oxy Topology

CAS 2097916-19-1 bears the 2-pyrimidinyloxy substituent at the piperidine 3-position (meta to the sulfonamide nitrogen). Its closest positional isomer, CAS 2034498-46-7 (4-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine), places the identical substituent at the piperidine 4-position (para) [1]. Although no published co-crystal structures exist for either compound, the sulfonylpiperidine TMK inhibitor co-crystal structures (PDB 4HLC, 4HLD) demonstrate that the piperidine ring orientation relative to the sulfonamide is critical for forming key hydrogen bonds with Arg48 in the S. aureus TMK active site [2]. The 3-oxy substitution in the target compound creates a different spatial trajectory of the pyrimidine cap compared to the 4-oxy isomer, which may result in distinct steric and electronic complementarity within any given binding pocket.

Regioisomer selectivity Scaffold geometry Target engagement

Halogen-Dependent Differentiation: 5-Chlorothiophene Versus 5-Bromothiophene Sulfonamide

The 5-chlorothiophene-2-sulfonyl group in the target compound can be contrasted with the 5-bromothiophene-2-sulfonyl analog (CAS not confirmed; benchchem product entry). In the broader sulfonylpiperidine literature, halogen substitution on the thiophene ring modulates both electronic effects (σ Hammett constants) and halogen-bond donor capacity. The chlorine atom (σₚ = 0.23) is less electron-withdrawing than bromine (σₚ = 0.23 for Cl vs. 0.23 for Br, though polarizability differs substantially: Cl α = 2.18 ų vs. Br α = 3.05 ų) [1]. In the Martínez-Botella TMK inhibitor series, subtle variations in the aryl sulfonamide group produced >10-fold shifts in enzyme IC₅₀, emphasizing that even conservative halogen swaps are not pharmacologically silent in this scaffold [2]. Direct comparative data for the target compound against its bromo analog are not yet published.

Halogen bonding Enzyme inhibition Thymidylate kinase

Sulfonamide Linker Chemistry: Direct Sulfonamide Versus Methylene-Extended Sulfonamide in Analog Series

The target compound features a direct N-sulfonyl linkage between the piperidine ring and the thiophene moiety. A commercially available analog, CAS 2097931-20-7 (2-((1-((4-chlorophenyl)methanesulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine), contains an extra methylene spacer between the sulfonamide sulfur and the aryl ring [1]. In the TMK inhibitor development program, replacement of a methylene linker by a direct sulfonamide was accomplished with retention of binding conformation, a finding verified by protein crystallography (PDB 4HLC) [2]. The direct sulfonamide in the target compound eliminates one rotatable bond compared to the methylene-extended analog (4 vs. 5 rotatable bonds), which reduces conformational entropy and may enhance binding affinity through preorganization [3].

Linker optimization Conformational constraint Metabolic stability

Recommended Research and Procurement Application Scenarios for 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2097916-19-1)


Antibacterial Drug Discovery: TMK-Targeted Screening and Lead Optimization

The sulfonylpiperidine scaffold class, to which CAS 2097916-19-1 belongs, has been validated through crystallography and microbiological assays as a source of selective Gram-positive thymidylate kinase (TMK) inhibitors [1]. The compound’s direct N-sulfonyl linkage and 5-chlorothiophene pharmacophore are consistent with the structural determinants of TMK binding as defined by PDB entries 4HLC and 4HLD [2]. Procurement of this compound is recommended for laboratories conducting TMK enzymatic screens (e.g., S. aureus TMK fluorescence polarization assays) or seeking to expand a focused sulfonylpiperidine library for structure–activity relationship exploration. The compound’s zero hydrogen-bond donor count and moderate lipophilicity (XLogP3 = 3.7) suggest it may serve as a core scaffold amenable to further functionalization at the pyrimidine methyl positions [3].

Kinase Inhibitor Probe Development: VEGFR-2 and Multi-Kinase Profiling

N-Sulfonylpiperidine derivatives have recently been reported as potent VEGFR-2 inhibitors with multi-target anticancer activity (e.g., dual VEGFR-2/topoisomerase II inhibition) [1]. The combination of a dimethylpyrimidine cap with a chlorothiophene sulfonamide in CAS 2097916-19-1 provides a distinct chemotype within this emerging inhibitor class. Procurement is warranted for research groups pursuing kinase selectivity profiling or seeking novel ATP-competitive inhibitor scaffolds. The compound’s computed TPSA of 109 Ų and XLogP3 of 3.7 fall within the range associated with favorable kinase inhibitor permeability, supporting its utility in cell-based kinase assays [2].

Physicochemical Benchmarking and Computational Chemistry Studies

With a well-defined set of computed properties (XLogP3 = 3.7, TPSA = 109 Ų, rotatable bonds = 4, HBD = 0, HBA = 7) [1], CAS 2097916-19-1 is suitable as a reference compound in computational ADME model calibration, molecular docking validation, and molecular dynamics simulations. Its single undefined stereocenter at the piperidine 3-position also makes it a candidate for enantioselective synthesis studies aimed at evaluating the impact of chirality on target binding. The compound’s structural features align with fragment-based drug design principles, and its modular architecture—with distinct thiophene, piperidine, and pyrimidine modules—allows it to serve as a scaffold for virtual library enumeration and pharmacophore modeling [2].

Chemical Biology Tool Compound for Pathway Deconvolution

The sulfonylpiperidine scaffold has been implicated in modulating protein tyrosine phosphatases (PTPs) and other signaling enzymes [1]. Although direct target engagement data for CAS 2097916-19-1 are not yet published, the compound’s structural properties—in particular, the absence of hydrogen-bond donors and the presence of multiple hydrogen-bond acceptors—make it a candidate for phenotypic screening and chemoproteomic target identification studies. Researchers employing cellular thermal shift assays (CETSA) or affinity-based protein profiling (AfBPP) may incorporate this compound into target deconvolution workflows to identify novel protein interactors within the sulfonylpiperidine chemotype space [2].

Quote Request

Request a Quote for 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.